N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide
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Overview
Description
N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is a complex organic compound with the molecular formula C24H23N3O4. This compound is characterized by its unique structure, which includes a chromeno[4,3-d]pyrimidine core, a butoxyphenyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar steps to the laboratory methods, with optimizations for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrimidine core, known for its enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar structure, used in various biological and chemical applications.
Uniqueness
N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(4-butoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C24H23N3O4/c1-3-5-14-30-16-12-10-15(11-13-16)22-26-21-17-8-6-7-9-18(17)31-24(29)20(21)23(27-22)25-19(28)4-2/h6-13H,3-5,14H2,1-2H3,(H,25,26,27,28) |
InChI Key |
ULGSCGKFDIXZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)NC(=O)CC)C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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